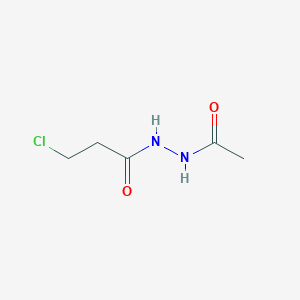
Piperidin-1-yl(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Piperidin-1-yl(thiophen-3-yl)methanone” is a compound that contains a piperidine ring, which is a six-membered heterocyclic system with one nitrogen atom and five carbon atoms . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial in the synthesis of biologically active piperidines .Aplicaciones Científicas De Investigación
Pancreatic Lipase Inhibition
Piperidin-1-yl(thiophen-3-yl)methanone has been investigated as a potential pancreatic lipase inhibitor. In a study by Warad et al., several Schiff bases derived from this compound demonstrated promising activity against pancreatic porcine lipase, comparable to the reference drug Orlistat . This finding suggests its potential use in managing obesity and related metabolic disorders.
Antimicrobial Activity
Schiff bases derived from this compound have shown antimicrobial properties. These compounds were evaluated against various bacterial strains using the disk diffusion test. While specific details vary depending on the Schiff base, their activity against bacteria highlights their potential as antimicrobial agents .
Antioxidant Properties
The same Schiff bases were assessed for antioxidant activity using the DPPH method. Their IC50 values were compared to the Trolox standard, indicating their ability to scavenge free radicals and protect against oxidative stress .
Theoretical Calculations (DFT)
DFT/B3LYP theoretical calculations were performed for one of the Schiff bases (L2). These calculations included optimization, TD-DFT, frequency analysis, and determination of molecular electrostatic potential (MEP). Such studies provide insights into the electronic structure and reactivity of the compound .
Spectral Identification and Structure Determination
Various spectroscopic techniques, including UV–Visible, FTIR, 1H and 13C NMR, MS, and elemental analysis, were employed to deduce the structures of the Schiff bases. These methods confirmed the presence of the piperidine and thiophene moieties in the compound .
Cancer Cell Activity
While not directly studied for this compound, related quinoline derivatives containing a piperidine moiety have exhibited anticancer activity. For instance, 1-(4-(1H-imidazol-1-yl)benzoyl)-3-cyanopyrrolo[1,2-a]quinoline demonstrated high activity against breast cancer cells (T47D), colon cancer cells (HCT116), and hepatocellular carcinoma cells (SNU398) .
Synthesis and Spectral Identification of Three Schiff Bases with a 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine Moiety Acting as Novel Pancreatic Lipase Inhibitors: Thermal, DFT, Antioxidant, Antibacterial, and Molecular Docking Investigations
Direcciones Futuras
Piperidine derivatives are being utilized in different therapeutic applications, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve, with new scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Propiedades
IUPAC Name |
piperidin-1-yl(thiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c12-10(9-4-7-13-8-9)11-5-2-1-3-6-11/h4,7-8H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPQSCIOXQVQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

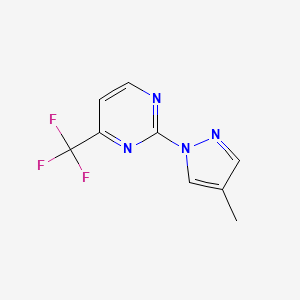
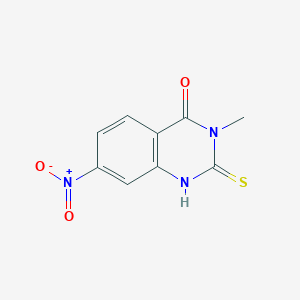
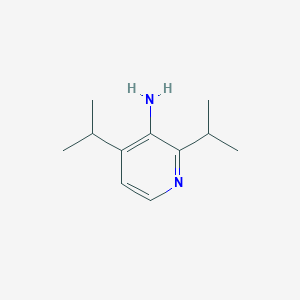


![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2777332.png)
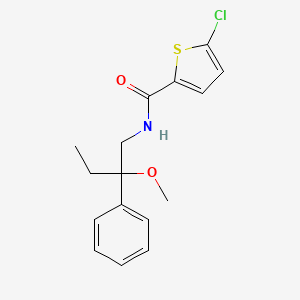
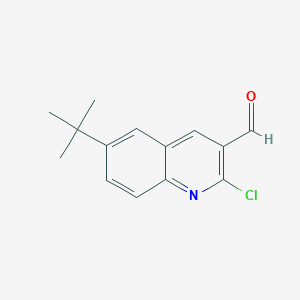
![1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid](/img/structure/B2777336.png)

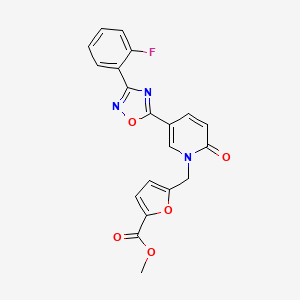
![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2777340.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2777346.png)
